molecular formula C16H14N4O2S B12166884 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B12166884
M. Wt: 326.4 g/mol
InChI Key: GDQYMMRNNGEMIP-YBFXNURJSA-N
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Description

“2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide” is a complex organic compound that features a benzoxazole ring, a pyridine ring, and an acetohydrazide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide” typically involves multiple steps:

    Formation of Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzoxazole ring is then reacted with a thiol to introduce the sulfanyl group.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting an appropriate acyl hydrazine with the intermediate compound.

    Schiff Base Formation: Finally, the pyridine ring is introduced through a condensation reaction with an aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts.

    Material Science:

Biology

    Antimicrobial Activity: Compounds with similar structures have shown promise as antimicrobial agents.

    Anticancer Activity: Research may explore its potential to inhibit cancer cell growth.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. For example:

    Antimicrobial Activity: The compound may disrupt bacterial cell walls or interfere with essential enzymes.

    Anticancer Activity: It could inhibit cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide: Lacks the pyridine ring.

    N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide: Lacks the benzoxazole ring.

    2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazone: Similar structure but with a different functional group.

Uniqueness

The unique combination of the benzoxazole ring, sulfanyl group, pyridine ring, and acetohydrazide moiety may confer specific biological activities or chemical reactivity not seen in the similar compounds listed above.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C16H14N4O2S/c1-11(12-5-4-8-17-9-12)19-20-15(21)10-23-16-18-13-6-2-3-7-14(13)22-16/h2-9H,10H2,1H3,(H,20,21)/b19-11+

InChI Key

GDQYMMRNNGEMIP-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CN=CC=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CN=CC=C3

Origin of Product

United States

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